13-cis Acitretin-d3
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 13-cis Acitretin-d3 involves the deuteration of 13-cis AcitretinThe synthetic route often involves the use of deuterated reagents and solvents under controlled conditions to ensure the incorporation of deuterium atoms at specific positions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-throughput liquid chromatography-tandem mass spectrometry (LC-ESI-MS/MS) for the separation and quantitation of the isomers . The production process also includes solid-phase extraction and the use of internal standards to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: 13-cis Acitretin-d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen atoms.
Reduction: This reaction involves the addition of hydrogen atoms or the removal of oxygen atoms.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
13-cis Acitretin-d3 has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantitation of retinoids in biological samples.
Biology: Used in studies related to cellular differentiation and growth regulation.
Industry: Used in the development of new retinoid-based therapies for skin disorders.
Mechanism of Action
The mechanism of action of 13-cis Acitretin-d3 involves its interaction with retinoid receptors such as RXR and RAR in the skin. These receptors help normalize the growth cycle of skin cells by inhibiting excessive cell growth and keratinization . Additionally, this compound can modulate the expression of microRNAs, which play a vital role in the initiation and development of psoriasis . The compound can suppress miRNA-mediated signaling pathways, including MAPK, JAK-STAT, and NF-κB, thereby inhibiting the proliferation and inflammatory response of keratinocytes .
Comparison with Similar Compounds
13-cis Acitretin: The non-deuterated form of 13-cis Acitretin-d3.
All-trans Acitretin: Another isomer of Acitretin with different biological activity.
Etretinate: A precursor to Acitretin with a longer half-life.
Uniqueness: this compound is unique due to its deuterium labeling, which provides enhanced stability and allows for more precise analytical measurements in research studies . The deuterium atoms in this compound make it a valuable tool for studying the pharmacokinetics and metabolism of retinoids .
Properties
Molecular Formula |
C21H26O3 |
---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
(2Z,4E,6E,8E)-3,7-dimethyl-9-[2,3,6-trimethyl-4-(trideuteriomethoxy)phenyl]nona-2,4,6,8-tetraenoic acid |
InChI |
InChI=1S/C21H26O3/c1-14(8-7-9-15(2)12-21(22)23)10-11-19-16(3)13-20(24-6)18(5)17(19)4/h7-13H,1-6H3,(H,22,23)/b9-7+,11-10+,14-8+,15-12-/i6D3 |
InChI Key |
IHUNBGSDBOWDMA-ZHGFVQCVSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C(=C(C(=C1)C)/C=C/C(=C/C=C/C(=C\C(=O)O)/C)/C)C)C |
Canonical SMILES |
CC1=CC(=C(C(=C1C=CC(=CC=CC(=CC(=O)O)C)C)C)C)OC |
Origin of Product |
United States |
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